N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide
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Overview
Description
N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide is a compound with the molecular formula C10H13NO2S and a molecular weight of 211.281 g/mol . This compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide can be achieved through several synthetic routes. One common method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This method provides high yields and excellent enantioselectivities (up to 99% yield and >99% ee) . Industrial production methods may involve similar catalytic processes, ensuring scalability and efficiency.
Chemical Reactions Analysis
N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide has significant applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of tumor necrosis factor-α converting enzyme (TACE), it prevents the conversion of pro-TNF-α to its active form, thereby reducing inflammation . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity.
Comparison with Similar Compounds
N-Ethyl-2,3-dihydrobenzo(b)thiophen-3-amine 1,1-dioxide can be compared with other benzothiophene derivatives such as:
2,3-Dihydroraloxifene: An analogue of raloxifene with selective estrogen receptor modulator activity.
NSC-380292: A potential HIV-1 reverse transcriptase inhibitor.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework. The uniqueness of this compound lies in its specific structural features and its ability to interact with a variety of biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
83863-52-9 |
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Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-ethyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine |
InChI |
InChI=1S/C10H13NO2S/c1-2-11-9-7-14(12,13)10-6-4-3-5-8(9)10/h3-6,9,11H,2,7H2,1H3 |
InChI Key |
LTMBFZGPQJDUIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CS(=O)(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
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